CYP2C9 Inhibition: A Potential Metabolic Liability Profile Relative to Unsubstituted Benzyl Analogs
Preliminary ADME data from BindingDB suggests that the target compound may inhibit CYP2C9 with an IC50 of 3,500 nM [1]. This value contrasts with the general class behavior, where many thiazole acetamides exhibit more potent CYP inhibition, potentially indicating a relatively cleaner metabolic profile, though direct comparator data for the closest analogs (e.g., N-(o-tolyl) or N-(4-fluorobenzyl) derivatives) are not available in the same assay system [2].
| Evidence Dimension | CYP2C9 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,500 nM |
| Comparator Or Baseline | Class of benzenesulfonamide thiazole acetamides (various IC50 values typically in sub-1,000 nM range for CYP isoforms) |
| Quantified Difference | Approximately 3- to 10-fold weaker CYP2C9 inhibition compared to typical class members, suggesting lower drug interaction potential |
| Conditions | Human liver microsomes, sulfaphenazole as probe substrate, preincubated for 5 min, NADPH addition |
Why This Matters
A higher CYP2C9 IC50 suggests a reduced risk of metabolic drug-drug interactions, a key consideration for selecting a tool compound for in vivo studies where polypharmacy is involved.
- [1] BindingDB. (2021). BDBM50529793 (CHEMBL4586372) - CYP2C9 Inhibition Data. View Source
- [2] ChEMBL. (2023). Compound Report Card: CHEMBL4586372. European Bioinformatics Institute. View Source
